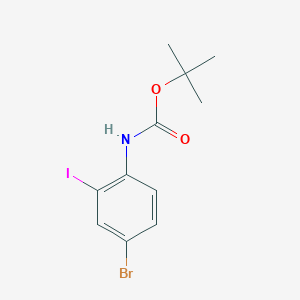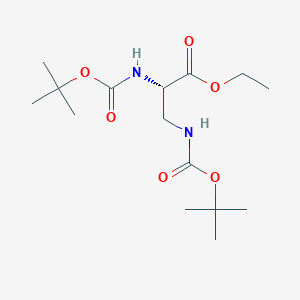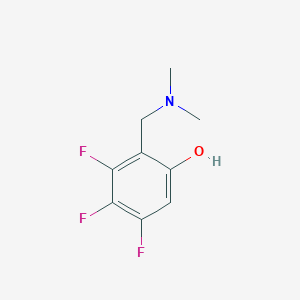
6-Hydroxy-2,3,4-trifluoro-N,N-dimethylbenzylamine; 98%
説明
科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
6-Hydroxy-2,3,4-trifluoro-N,N-dimethylbenzylamine has relevance in the field of neurology, particularly in the study of Alzheimer's disease. Amyloid imaging ligands, which may utilize similar compounds, are crucial for measuring amyloid in vivo in Alzheimer's patients' brains. Such imaging techniques facilitate the early detection of Alzheimer's disease and are instrumental in evaluating new anti-amyloid therapies. Amyloid PET imaging represents a significant advancement in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, underscoring the compound's potential in research applications related to neurodegenerative diseases (Nordberg, 2007).
Antioxidant Properties and Activity
The compound's structure, characterized by hydroxy and fluorine substitutions, suggests it may share properties with hydroxycinnamic acids (HCAs) and hydroxy acids (HAs), known for their significant biological activities, including antioxidant properties. HCAs, for instance, have been extensively studied for their in vitro antioxidant activities, revealing that specific structural modifications can enhance their antioxidant potential. These findings highlight the importance of structure-activity relationships in developing potent antioxidant molecules, which could be relevant for compounds like 6-Hydroxy-2,3,4-trifluoro-N,N-dimethylbenzylamine in mitigating oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Role in Synthesis and Biochemistry
Given its unique structural features, 6-Hydroxy-2,3,4-trifluoro-N,N-dimethylbenzylamine may find applications in organic synthesis and biochemistry research. Compounds with hydroxylamine or similar functional groups play critical roles in biological systems, including acting as intermediates in the nitrogen cycle and affecting enzymatic activities. Their functions span from mutagenic mediators in oxidative stress scenarios to signaling molecules modulating biological events such as chemotaxis, signal transduction, and cell differentiation. These roles emphasize the compound's potential utility in exploring biochemical pathways and developing therapeutic strategies (Gross, 1985).
Implications for Environmental and Health Research
The compound's fluorinated structure suggests parallels with research on per- and polyfluoroalkyl substances (PFASs) and their alternatives. Understanding the environmental fate, multimedia distribution, and health risks of novel fluorinated alternatives is critical due to their persistence, bioaccumulation, and potential toxicity. Research in this area can provide insights into safer and environmentally benign chemical substitutes, highlighting the importance of studying compounds like 6-Hydroxy-2,3,4-trifluoro-N,N-dimethylbenzylamine for environmental safety and human health (Wang et al., 2019).
特性
IUPAC Name |
2-[(dimethylamino)methyl]-3,4,5-trifluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)4-5-7(14)3-6(10)9(12)8(5)11/h3,14H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHZDBWEYMJVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=C(C=C1O)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245047 | |
| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol | |
CAS RN |
704884-80-0 | |
| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704884-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)

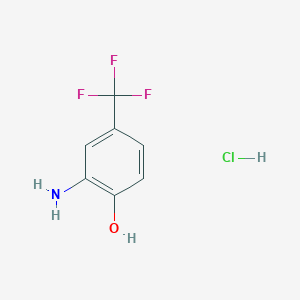
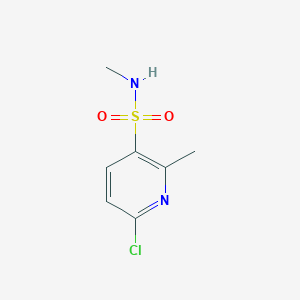
![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)
![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)



